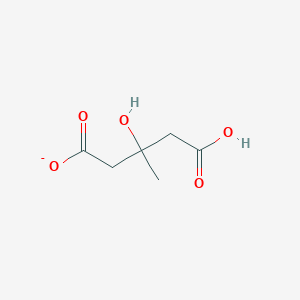

3-Hydroxy-3-methylglutarate(1-)

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C6H9O5- |

|---|---|

分子量 |

161.13 g/mol |

IUPAC 名称 |

3,5-dihydroxy-3-methyl-5-oxopentanoate |

InChI |

InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-1 |

InChI 键 |

NPOAOTPXWNWTSH-UHFFFAOYSA-M |

SMILES |

CC(CC(=O)O)(CC(=O)[O-])O |

规范 SMILES |

CC(CC(=O)O)(CC(=O)[O-])O |

产品来源 |

United States |

Biochemical Pathways Involving 3 Hydroxy 3 Methylglutarate and Its Coenzyme a Derivative

The Mevalonate (B85504) Pathway: Precursor to Isoprenoids and Sterolsnih.govcreative-proteomics.comwikipedia.orgontosight.ai

The mevalonate pathway, also known as the HMG-CoA reductase pathway, is an essential metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org It is responsible for the production of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These molecules serve as the foundation for the synthesis of a vast array of over 30,000 biomolecules called isoprenoids, which include cholesterol, steroid hormones, vitamin K, and coenzyme Q10. wikipedia.org

The journey to mevalonate begins with acetyl-CoA. wikipedia.org Two molecules of acetyl-CoA condense to form acetoacetyl-CoA. wikipedia.org This is followed by a second condensation reaction where acetoacetyl-CoA combines with another molecule of acetyl-CoA to create HMG-CoA. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme HMG-CoA synthase. wikipedia.org

The subsequent conversion of HMG-CoA to mevalonate is the committed and rate-limiting step of the mevalonate pathway. wikipedia.orgnih.gov This critical reaction is an irreversible, four-electron reduction catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which utilizes NADPH as a reducing agent. wikipedia.orgnih.gov The cytosolic isoform of HMG-CoA synthase is primarily involved in this pathway, which ultimately leads to cholesterol synthesis. nih.govnih.gov

Given its position as the rate-limiting enzyme, HMG-CoA reductase is subject to complex and stringent regulation to control the flow of metabolites through the mevalonate pathway. creative-proteomics.comnih.gov This regulation occurs through multiple mechanisms:

Transcriptional Control: The expression of the gene encoding HMG-CoA reductase is regulated by sterol regulatory element-binding proteins (SREBPs). creative-proteomics.com When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus, where they stimulate the transcription of the HMG-CoA reductase gene, leading to increased enzyme production. creative-proteomics.com

Post-Translational Modifications: The activity of HMG-CoA reductase can be modulated by phosphorylation. creative-proteomics.com For instance, AMP-activated protein kinase (AMPK), an energy sensor in the cell, can phosphorylate and inactivate HMG-CoA reductase when cellular energy levels are low. creative-proteomics.com

Feedback Inhibition: The pathway is subject to feedback inhibition by its downstream products. creative-proteomics.com High levels of cholesterol and other isoprenoids can suppress the activity of HMG-CoA reductase. creative-proteomics.com

Proteolytic Cleavage: The enzyme is also regulated through controlled degradation. creative-proteomics.com Increased levels of sterols can trigger the ubiquitination and subsequent proteolytic degradation of HMG-CoA reductase. creative-proteomics.com

This multi-faceted regulation ensures that the production of cholesterol and other isoprenoids is tightly matched to the cell's needs.

Ketogenesis: Production of Ketone Bodiesnih.govlibretexts.org

Ketogenesis is the metabolic process that produces ketone bodies from the breakdown of fatty acids, particularly when glucose availability is low, such as during prolonged fasting or in uncontrolled diabetes. jackwestin.com This process occurs primarily in the mitochondria of liver cells. jackwestin.com

In the ketogenic pathway, two molecules of acetyl-CoA, typically derived from the beta-oxidation of fatty acids, are condensed to form acetoacetyl-CoA. nih.gov Subsequently, a third molecule of acetyl-CoA condenses with acetoacetyl-CoA to form HMG-CoA. jackwestin.comnih.gov This reaction is catalyzed by the mitochondrial isoform of HMG-CoA synthase, which is the rate-limiting step in ketogenesis. nih.govyoutube.com

HMG-CoA is then cleaved by the enzyme HMG-CoA lyase to yield acetoacetate (B1235776), a primary ketone body, and a molecule of acetyl-CoA. libretexts.orglibretexts.org Acetoacetate can then be reduced to another ketone body, beta-hydroxybutyrate, or spontaneously decarboxylate to form acetone. libretexts.org

The synthesis of ketone bodies is exclusively a mitochondrial process. nih.govimperfectpharmacy.in The enzymes responsible for ketogenesis, including mitochondrial HMG-CoA synthase and HMG-CoA lyase, are located within the mitochondrial matrix of liver cells. imperfectpharmacy.innih.gov This compartmentalization is crucial as it separates the ketogenic pathway from the cytosolic mevalonate pathway, even though they share the common intermediate HMG-CoA. nih.govnih.gov The liver is the primary site of ketogenesis, but it cannot utilize the ketone bodies it produces because it lacks the necessary enzyme, succinyl-CoA:3-oxoacid CoA-transferase (SCOT). nih.govjst.go.jp Therefore, ketone bodies are released into the bloodstream and transported to extrahepatic tissues like the brain, heart, and skeletal muscle to be used as an alternative energy source. nih.gov

Leucine (B10760876) Catabolism and its Interconnectionnih.govjackwestin.comlibretexts.orglibretexts.orgnih.govnih.govjst.go.jprupahealth.comhmdb.ca

Leucine is one of the three branched-chain amino acids and is unique in that it is exclusively ketogenic, meaning its breakdown produces ketone bodies and their precursors. wikipedia.org

The catabolism of leucine ultimately leads to the production of acetyl-CoA and acetoacetate. wikipedia.org A key intermediate in this pathway is HMG-CoA. wikipedia.orgwikipedia.org During the final steps of leucine degradation, the intermediate 3-methylglutaconyl-CoA is hydrated to form HMG-CoA. researchgate.netnih.gov This HMG-CoA can then enter the ketogenic pathway and be cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate. hmdb.ca

A deficiency in the enzyme HMG-CoA lyase leads to a rare inherited metabolic disorder known as 3-hydroxy-3-methylglutaric aciduria. rupahealth.comhmdb.ca In this condition, the inability to break down HMG-CoA results in its accumulation and the subsequent accumulation of 3-hydroxy-3-methylglutaric acid in the urine. rupahealth.comhmdb.ca This disorder highlights the critical role of HMG-CoA in both ketogenesis and the catabolism of leucine. rarediseases.orgwikipedia.org

The interconnection of these pathways underscores the central role of 3-hydroxy-3-methylglutarate and its coenzyme A derivative in cellular metabolism, linking the processing of major macronutrients to the synthesis of essential biomolecules and the production of alternative energy sources.

Data Tables

Table 1: Key Enzymes in Pathways Involving HMG-CoA

| Enzyme | Pathway(s) | Substrate(s) | Product(s) | Cellular Location |

| HMG-CoA Synthase (Cytosolic) | Mevalonate Pathway | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA | Cytosol |

| HMG-CoA Reductase | Mevalonate Pathway | HMG-CoA, NADPH | Mevalonate, NADP+ | Endoplasmic Reticulum |

| HMG-CoA Synthase (Mitochondrial) | Ketogenesis | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA | Mitochondria |

| HMG-CoA Lyase | Ketogenesis, Leucine Catabolism | HMG-CoA | Acetyl-CoA, Acetoacetate | Mitochondria |

3-Hydroxy-3-methylglutaryl-Coenzyme A as an Intermediate in Leucine Degradation

The breakdown of leucine ultimately produces acetyl-CoA and acetoacetate, classifying it as a ketogenic amino acid. wikipedia.org In fact, it is considered the most significant ketogenic amino acid in humans. wikipedia.org This metabolic sequence occurs across various tissues, with the majority of dietary leucine being processed in the liver, adipose tissue, and muscle. wikipedia.org

HMG-CoA holds a pivotal position as an intermediate in the degradation of leucine. nih.govnih.gov The pathway funnels down to the formation of HMG-CoA, which is then cleaved by the enzyme HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.orgnih.govnih.gov These end products can then enter other metabolic routes, such as the citric acid cycle, for energy generation or be used in the synthesis of cholesterol and other compounds. wikipedia.orgyoutube.comwikipedia.org

The significance of HMG-CoA in this pathway is underscored by the genetic disorder known as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD). nih.govnih.gov A deficiency in the HMG-CoA lyase enzyme leads to a blockage in the final step of leucine degradation, causing an accumulation of HMG-CoA and its precursor metabolites. nih.gov This accumulation results in the characteristic urinary excretion of organic acids, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid. nih.gov

Enzymatic Steps Linking Leucine Metabolism to 3-Hydroxy-3-methylglutaryl-Coenzyme A

The conversion of leucine to HMG-CoA involves a series of precise enzymatic reactions. The pathway is initiated by the removal of the amino group from leucine and subsequent oxidative decarboxylation, followed by a sequence of reactions that modify the carbon skeleton to ultimately yield HMG-CoA.

The key enzymatic steps are as follows:

Transamination: The initial step is the transfer of the amino group from leucine to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT) . This produces α-ketoisocaproate (α-KIC) and glutamate (B1630785). wikipedia.orgontosight.aimetwarebio.com

Oxidative Decarboxylation: The resulting α-KIC undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) . This multi-enzyme complex converts α-KIC into isovaleryl-CoA. wikipedia.orgontosight.ailibretexts.org

Dehydrogenation: Isovaleryl-CoA is then dehydrogenated to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD) . ontosight.ailibretexts.org

Carboxylation: In a biotin-dependent reaction, 3-methylcrotonyl-CoA is carboxylated by 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. wikipedia.orgnih.gov

Hydration: The final step leading to the formation of HMG-CoA is the hydration of 3-methylglutaconyl-CoA, a reaction catalyzed by 3-methylglutaconyl-CoA hydratase (MGH) . wikipedia.orgnih.gov

The table below provides a summary of the enzymatic reactions in the degradation of leucine to HMG-CoA.

| Step | Substrate | Enzyme | Product |

| 1 | Leucine | Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate (α-KIC) |

| 2 | α-Ketoisocaproate (α-KIC) | Branched-chain α-keto acid dehydrogenase complex (BCKDC) | Isovaleryl-CoA |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA |

| 4 | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase (MCC) | 3-Methylglutaconyl-CoA |

| 5 | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase (MGH) | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

Enzymology of 3 Hydroxy 3 Methylglutarate and 3 Hydroxy 3 Methylglutaryl Coenzyme a Metabolism

3-Hydroxy-3-methylglutaryl-Coenzyme A Synthase (HMGCS)

HMG-CoA synthase catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This reaction is a fundamental step in both the cholesterol biosynthesis and ketogenesis pathways. wikipedia.org

Isoforms and Subcellular Localization (Cytosolic and Mitochondrial)

In humans, HMG-CoA synthase exists in two distinct isoforms, each encoded by a separate gene and localized to different subcellular compartments, reflecting their specialized metabolic roles. nih.gov The cytosolic isoform (HMGCS1) is primarily involved in the mevalonate (B85504) pathway, which leads to cholesterol synthesis. genecards.org The mitochondrial isoform (HMGCS2) is the rate-limiting enzyme in the synthesis of ketone bodies. wikipedia.org

Isoforms of Human HMG-CoA Synthase

| Isoform (Gene) | Subcellular Localization | Primary Metabolic Pathway | Chromosome Location |

|---|---|---|---|

| HMGCS1 | Cytosol genecards.org | Cholesterol Biosynthesis genecards.org | Chromosome 5 wikipedia.org |

| HMGCS2 | Mitochondrial Matrix uniprot.org | Ketogenesis wikipedia.org | Chromosome 1 wikipedia.org |

The existence of these two isoforms allows for the independent regulation of cholesterol synthesis and ketogenesis, despite their shared initial substrate, acetyl-CoA.

Catalytic Mechanism and Substrate Specificity

The catalytic mechanism of HMGCS involves a crucial cysteine residue within the active site that acts as a nucleophile. wikipedia.org The reaction proceeds in a ping-pong fashion. First, the enzyme is acetylated by its initial substrate, acetyl-CoA, which results in the formation of an acetyl-enzyme thioester and the release of coenzyme A. wikipedia.org Subsequently, the second substrate, acetoacetyl-CoA, enters the active site. A nucleophilic attack by the acetyl-enzyme intermediate on acetoacetyl-CoA leads to the formation of HMG-CoA. wikipedia.orgnih.gov The active site also contains essential glutamate (B1630785) and histidine residues that participate in catalysis; for instance, Glu95 acts as a general acid in the condensation step, and His264 helps to anchor the binding of acetoacetyl-CoA. researchgate.net The substrates for this enzyme are specifically acetyl-CoA and acetoacetyl-CoA. wikipedia.org

Structural Biology of HMGCS

Structurally, HMG-CoA synthase functions as a homodimer. researchgate.net Each monomer of the enzyme is composed of an upper and a lower region, and the binding pocket for acetoacetyl-CoA is located at the interface between these two regions. researchgate.net This dimeric structure is crucial for its enzymatic activity. The core structure of each monomer features two similar alpha/beta motifs, a fold that is conserved among acyl-condensing enzymes and provides the scaffold for the catalytic triad. researchgate.net

3-Hydroxy-3-methylglutaryl-Coenzyme A Reductase (HMGCR)

HMG-CoA reductase is a pivotal enzyme that catalyzes the conversion of HMG-CoA to mevalonic acid. researchgate.net This four-electron reduction is the rate-limiting and committed step in the biosynthesis of cholesterol and other isoprenoids. researchgate.net As such, HMGCR is subject to extensive and multi-layered regulation.

Catalytic Mechanism and Reductive Deacylation Process

The reaction catalyzed by HMGCR is a reductive deacylation that utilizes two molecules of NADPH as the reducing agent for the conversion of (S)-HMG-CoA to (R)-mevalonate. nih.gov The active site of HMGCR is located at the interface of a homodimer, with residues from both monomers contributing to substrate binding. nih.gov The catalytic process involves the formation of a mevaldyl-CoA hemi-thioacetal intermediate, followed by its collapse to mevaldehyde and CoA-SH. ebi.ac.uk The final step is the reduction of mevaldehyde to mevalonate by the second NADPH molecule. ebi.ac.uk Key residues such as Lys691, His866, Glu559, and Asp767 are involved in catalysis, with Glu559 acting as the proton donor for mevaldehyde reduction. ebi.ac.uk

Regulation of HMGCR Activity: Phosphorylation, Degradation, and Transcriptional Control

Given its role as the gatekeeper of cholesterol synthesis, HMGCR activity is tightly controlled through multiple mechanisms to maintain cellular cholesterol homeostasis. researchgate.net

Regulatory Mechanisms of HMGCR

| Regulatory Mechanism | Key Molecules/Pathways | Effect on HMGCR |

|---|---|---|

| Phosphorylation | AMP-activated protein kinase (AMPK) wikipedia.org | Inactivation/Inhibition wikipedia.org |

| Degradation | Insig-1, Insig-2, gp78, Trc8, RNF145, Hrd1 (ERAD pathway) nih.govnih.gov | Accelerated proteasomal degradation nih.gov |

| Transcriptional Control | Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2 reactome.orgfrontiersin.org | Activation of gene expression reactome.org |

Phosphorylation: Short-term regulation of HMGCR is achieved through reversible phosphorylation. The AMP-activated protein kinase (AMPK) phosphorylates HMGCR at serine 872 in the human enzyme, leading to its inactivation. uq.edu.audundee.ac.uk This mechanism links cholesterol synthesis to the energy status of the cell, as AMPK is activated by high levels of AMP, indicating low cellular energy. wikipedia.org Other kinases, such as protein kinase C and calmodulin-dependent protein kinase, can also phosphorylate and inactivate the reductase. nih.gov

Degradation: HMGCR is an integral membrane protein of the endoplasmic reticulum (ER). wikipedia.org High levels of sterols trigger the accelerated degradation of HMGCR through a process known as ER-associated degradation (ERAD). pnas.org This process is initiated by the binding of sterols to the sterol-sensing domain of HMGCR, which then facilitates the interaction of HMGCR with insulin-induced gene (Insig) proteins. pnas.org The Insig proteins act as scaffolds, recruiting E3 ubiquitin ligases such as gp78, Trc8, and RNF145. nih.govnih.gov These ligases ubiquitinate lysine (B10760008) residues (including K89 and K248) on the cytosolic domain of HMGCR, marking it for extraction from the ER membrane and subsequent degradation by the proteasome. wikipedia.orgpnas.org In the absence of both RNF145 and gp78, another E3 ligase, Hrd1, can also contribute to HMGCR regulation. nih.gov

Transcriptional Control: Long-term regulation of HMGCR levels is primarily managed at the transcriptional level by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, with SREBP-2 being the main regulator of cholesterol metabolism. frontiersin.orgnih.gov When cellular sterol levels are low, SREBPs are processed and activated, translocating to the nucleus where they bind to sterol regulatory elements (SREs) in the promoter region of the HMGCR gene. frontiersin.orgresearchgate.net This binding, often in cooperation with other transcription factors like NF-Y, activates the transcription of the HMGCR gene, leading to increased enzyme synthesis. reactome.orgbiologists.com Conversely, when cellular sterol levels are high, SREBP processing is inhibited, leading to a decrease in HMGCR gene transcription. researchgate.net

Comparative Enzymology of HMGCR Across Biological Domains

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is a crucial enzyme found in eukaryotes, archaea, and some bacteria. nih.gov Phylogenetic analysis has categorized HMG-CoA reductases into two main classes: Class I and Class II. nih.govpurdue.edu

Class I HMGCR enzymes are typically found in eukaryotes and most archaea. mdpi.comebi.ac.uk These enzymes are characteristically membrane-bound, anchored to the endoplasmic reticulum in eukaryotes. nih.govproteopedia.org They are NADP-dependent, utilizing NADPH to catalyze the synthesis of mevalonate from HMG-CoA. ebi.ac.uk

Class II HMGCR enzymes are found in eubacteria and certain archaea. nih.govnih.gov Unlike their Class I counterparts, Class II enzymes are soluble and located in the cytoplasm. nih.govmdpi.com They generally catalyze the reverse reaction, the NAD-dependent synthesis of HMG-CoA from mevalonate and CoA. ebi.ac.uk

While there is low sequence homology (14-20%) between the two classes, they share a highly conserved catalytic portion and similar positions for active site residues. mdpi.comebi.ac.uk A significant difference lies in their sensitivity to statins, potent competitive inhibitors of HMGCR. Class I enzymes are highly sensitive to statins, with inhibition constants in the nanomolar range, whereas Class II enzymes are significantly less sensitive. nih.govnih.gov This difference is attributed to variations in the regions of the proteins that bind to statins. nih.gov

The evolutionary history of HMGCR is complex and includes instances of lateral gene transfer between domains. For example, the archaeon Archaeoglobus fulgidus possesses a Class II HMGCR of bacterial origin. nih.gov

| Feature | Class I HMGCR | Class II HMGCR |

| Organisms | Eukaryotes, most Archaea | Eubacteria, some Archaea |

| Cellular Location | Endoplasmic Reticulum (membrane-bound) | Cytoplasm (soluble) |

| Cofactor | NADPH | NADH |

| Primary Reaction | HMG-CoA to Mevalonate | Mevalonate to HMG-CoA |

| Statin Sensitivity | High (nanomolar K_i) | Low (10^4-fold higher K_i) |

Structural Biology of HMGCR

The structural understanding of human HMG-CoA reductase has been significantly advanced by X-ray crystallography and cryo-electron microscopy. nih.govcreative-biostructure.com The human enzyme is a large protein of 888 amino acids with a complex structure. wikipedia.org

The full-length human HMGCR consists of three main domains:

An N-terminal transmembrane domain (residues 1-339) that anchors the enzyme to the endoplasmic reticulum membrane. nih.govresearchgate.net This domain contains eight transmembrane helices. wikipedia.orgmapmygenome.in

A flexible linker domain (residues 340-459). researchgate.netnih.gov

A C-terminal catalytic domain (residues 460-888) that resides in the cytosol and contains the active site. wikipedia.orgresearchgate.net

The catalytic portion of human HMGCR forms a homotetramer, which is an assembly of four identical protein subunits. nih.govresearchgate.net These monomers are arranged into two dimers, and each dimer contains two active sites. proteopedia.org The active sites are located at the interface between the two monomers of a dimer. nih.gov

Each monomer of the catalytic domain is further divided into three subdomains:

N-domain: A small, alpha-helical domain. nih.gov

L-domain: A large, central domain that is unique to HMGCRs and is responsible for binding the HMG-CoA substrate. proteopedia.orgnih.gov

S-domain: A small C-terminal domain that forms the binding site for the cofactor NADPH. proteopedia.orgnih.gov

The active site of HMGCR is a large cavity at the monomer-monomer interface, with distinct binding subsites for HMG, CoA, and NADPH. mdpi.comnih.gov The binding of HMG-CoA and NADPH involves numerous contacts with the L and S domains. proteopedia.org A "cis-loop" connecting the S and L domains is essential for the HMG-binding site. proteopedia.org

3-Hydroxy-3-methylglutaryl-Coenzyme A Lyase (HMGCL)

3-Hydroxy-3-methylglutaryl-Coenzyme A lyase (HMGCL) is a key enzyme in the metabolic pathway of ketogenesis, the formation of ketone bodies. wikipedia.org It is also plays a crucial role in the catabolism of the essential amino acid leucine (B10760876). wikipedia.orgmedlineplus.gov The enzyme is encoded by the HMGCL gene, located on chromosome 1 in humans. wikipedia.org

Catalytic Mechanism and Cleavage Reaction

HMGCL catalyzes the cleavage of (S)-3-hydroxy-3-methylglutaryl-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.org This reaction is a retro-Claisen condensation. uam.es The proposed mechanism involves the enzyme acting as a base to deprotonate the hydroxyl group on the C3 of HMG-CoA, initiating the cleavage of the C2-C3 bond. uam.esresearchgate.net The reaction proceeds via an enolate intermediate that is stabilized by interactions within the active site. researchgate.net Subsequently, the enzyme acts as an acid to protonate the enolate, yielding the final products. researchgate.net

Cofactor Requirements and Active Site Residues

The catalytic activity of HMGCL is dependent on the presence of a divalent metal ion, with Mg²⁺ and Mn²⁺ being effective cofactors. wikipedia.orguam.es This metal ion is thought to form a bridge between the substrate and the enzyme. uam.es

Structural and mutagenesis studies have identified several key amino acid residues within the active site that are crucial for catalysis and substrate binding. rcsb.orgnih.gov In human HMGCL, these include:

Asp42, His233, and His235: These residues, along with Asn275, are involved in coordinating the divalent metal ion. uam.esrcsb.org

Arg41: This residue interacts with the C1 carbonyl oxygen of the acyl-CoA and is critical for catalytic efficiency. rcsb.orgnih.gov

Lys48: This residue is necessary for substrate binding. wikipedia.org

Cys266: This residue has been implicated in the active site function. nih.gov

Subcellular Localization and Tissue Distribution

In humans, there are multiple isoforms of HMGCL with distinct subcellular localizations. wikipedia.orgnih.gov The primary and most studied isoform is located in the mitochondria . wikipedia.orgnih.gov This mitochondrial enzyme is highly expressed in the liver, where it plays a central role in ketogenesis to provide energy for other tissues during periods of low glucose. nih.govgenecards.org

Another isoform, encoded by the same HMGCL gene, is found in peroxisomes . nih.gov The function of this peroxisomal isoform is less understood. nih.gov

A third HMG-CoA lyase, encoded by a different gene (HMGCLL1), has been identified on the cytosolic side of the endoplasmic reticulum membrane . nih.govnih.gov This enzyme is also found in the cytosol. nih.gov The highest activity of this cytosolic/ER-associated lyase has been found in the lung, kidney, and liver. nih.gov

| HMGCL Isoform | Gene | Subcellular Localization | Primary Tissue Expression |

| Mitochondrial HMGCL | HMGCL | Mitochondria | Liver |

| Peroxisomal HMGCL | HMGCL | Peroxisomes | - |

| Cytosolic/ER HMGCL | HMGCLL1 | Cytosol, Endoplasmic Reticulum | Lung, Kidney, Liver |

Structural Biology of HMGCL

The three-dimensional structure of human mitochondrial HMGCL has been determined by X-ray crystallography. wikipedia.orgrcsb.org The enzyme functions as a dimer and adopts a (βα)₈ barrel fold, also known as a TIM barrel. rcsb.orgnih.gov The active site is located in a cavity at the C-terminal end of this barrel structure. wikipedia.orgrcsb.org The structure reveals a deep, funnel-shaped hollow that accommodates the Mg²⁺ ion and the substrate. uam.es A flexible, glycine-rich loop is a signature feature of the HMGCL family and is located near the active site. nih.gov

Genetic and Molecular Determinants of 3 Hydroxy 3 Methylglutarate Metabolism

Gene Organization and Expression of Enzymes involved in 3-Hydroxy-3-methylglutaryl-Coenzyme A Metabolism

The metabolism of 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is primarily controlled by two key enzymes: HMG-CoA lyase and HMG-CoA synthase. The genes encoding these enzymes, HMGCL and HMGCS respectively, exhibit specific organizational features and expression patterns that are crucial for maintaining metabolic homeostasis.

The HMGCL Gene and its Transcriptional Regulation

The HMGCL gene, located on chromosome 1p36.1-p35, encodes the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase. wikipedia.org This mitochondrial and peroxisomal enzyme is pivotal for the final step in both leucine (B10760876) degradation and ketogenesis, where it catalyzes the cleavage of HMG-CoA into acetyl-CoA and acetoacetate (B1235776). wikipedia.orgnih.govgenecards.org The gene's structure gives rise to multiple protein isoforms through alternative splicing. The primary isoform is most abundantly expressed in the liver, a major site of ketogenesis. wikipedia.org Another isoform is found in tissues with high energy demands, such as the brain, heart, and skeletal muscle. wikipedia.org While the gene's role is well-established, specific details regarding its transcriptional regulation are complex. It has been suggested that differences in intron length between HMGCL and its paralog HMGCLL1 may indicate varied regulatory mechanisms. nih.gov The presence of intron-poor gene structures is often associated with rapid biological responses, suggesting that HMGCL expression can be dynamically regulated to meet metabolic needs. nih.gov

The HMGCS Genes and their Expression Patterns

There are two key genes encoding HMG-CoA synthase in humans: HMGCS1 and HMGCS2.

HMGCS1 , located on chromosome 5, encodes the cytosolic form of HMG-CoA synthase. wikipedia.orggenecards.org This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, which is a precursor for cholesterol synthesis via the mevalonate (B85504) pathway. genecards.orgnih.gov HMGCS1 is widely expressed, with notable levels in the adrenal glands and various regions of the brain. genecards.org Its expression is correlated with genes involved in cholesterol biosynthesis, such as HMGCR (HMG-CoA reductase) and ACAT2 (acetyl-CoA acetyltransferase 2). nih.gov The expression of HMGCS1 can be transcriptionally regulated by factors such as Acyl-CoA binding protein (ACBP), which has been shown to repress its promoter activity. scispace.comnih.govresearchgate.net

HMGCS2 , found on chromosome 1p12, encodes the mitochondrial HMG-CoA synthase. genecards.orgwikipedia.org This enzyme is the rate-limiting step in ketogenesis, providing a crucial energy source for various organs during periods of carbohydrate deprivation, such as fasting. genecards.orgwikipedia.org Consequently, its expression is highest in the liver and colon. genecards.org The HMGCS2 gene contains sterol regulatory elements in its 5' flanking region, which decrease transcription when dietary cholesterol levels are high. wikipedia.org Studies in mice have also revealed a unique expression pattern of Hmgcs2 in the developing gonads, suggesting a potential role in this developmental process. nih.gov

Mutations Affecting 3-Hydroxy-3-methylglutarate Homeostasis

Genetic mutations in the HMGCL and HMGCS2 genes can severely disrupt the delicate balance of 3-hydroxy-3-methylglutarate metabolism, leading to rare but serious inherited metabolic disorders.

HMGCL Gene Mutations and Biochemical Consequences of Deficiency

Mutations in the HMGCL gene are the cause of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency (HMGCLD), also known as 3-hydroxy-3-methylglutaric aciduria. wikipedia.orgnih.govmedlineplus.gov This autosomal recessive disorder impairs the body's ability to break down the amino acid leucine and to produce ketone bodies. wikipedia.orgmedlineplus.gov Over 30 different mutations have been identified in the HMGCL gene, including missense mutations that alter a single amino acid in the resulting enzyme. wikipedia.orgmedlineplus.gov

The biochemical consequences of HMGCL deficiency are profound. The inability to process leucine and synthesize ketones leads to a buildup of organic acids in the body, resulting in metabolic acidosis. medlineplus.govmedlineplus.gov Furthermore, the lack of ketone bodies as an alternative energy source, particularly for the brain during fasting, can cause dangerously low blood sugar levels (hypoglycemia). medlineplus.govmedlineplus.gov Clinical manifestations typically appear within the first year of life and can be triggered by fasting or illness. medlineplus.govorpha.net Symptoms include vomiting, lethargy, hypotonia, and seizures. wikipedia.orgmedlineplus.gov Laboratory findings often show hypoketotic hypoglycemia, hyperammonemia, and elevated liver transaminases. wikipedia.org The accumulation of specific organic acids, such as 3-hydroxy-3-methylglutaric acid, 3-hydroxyisovaleric acid, and 3-methylglutaconic acid, in the urine is a key diagnostic feature. orpha.net

| Mutation | Effect on Enzyme | Biochemical Consequences | Clinical Phenotype |

|---|---|---|---|

| Arg41Gln (R41Q) | Reduced enzyme activity. medlineplus.gov | Impaired leucine metabolism and ketogenesis. medlineplus.gov | 3-hydroxy-3-methylglutaric aciduria. medlineplus.gov |

| Various missense mutations | Reduced or eliminated enzyme activity. wikipedia.orgmedlineplus.gov | Accumulation of organic acids, metabolic acidosis, hypoglycemia. medlineplus.govmedlineplus.gov | Vomiting, seizures, lethargy, coma. wikipedia.orgmedlineplus.gov |

| Deletions/Insertions | Production of an abnormally short, non-functional enzyme. medlineplus.gov | Severe disruption of leucine catabolism and ketone body synthesis. medlineplus.gov | Severe neonatal onset with potentially fatal outcomes. wikipedia.org |

HMGCS2 Gene Mutations and Metabolic Perturbations

Mutations in the HMGCS2 gene lead to mitochondrial HMG-CoA synthase deficiency, an autosomal recessive disorder that disrupts ketogenesis. wikipedia.orgfrontiersin.org This condition prevents the body from producing sufficient ketone bodies to serve as an energy source during periods of fasting or increased metabolic demand. wikipedia.orgfrontiersin.org A number of novel mutations in the HMGCS2 gene have been identified in affected individuals. frontiersin.orgnih.gov

The primary metabolic perturbation in HMGCS2 deficiency is the inability to generate ketone bodies, which are vital for the brain and heart during times of low glucose availability. frontiersin.org This can lead to hypoketotic hypoglycemia, metabolic acidosis, and an accumulation of free fatty acids in the blood. frontiersin.orgnih.gov Clinical symptoms are often triggered by fasting or illness and include vomiting, lethargy, respiratory distress, and hepatomegaly. frontiersin.org In severe cases, the lack of an alternative energy source for the brain can lead to encephalopathy. frontiersin.org While the clinical presentation can resemble fatty acid oxidation defects, the urinary organic acid and blood acylcarnitine profiles are often non-specific, making genetic analysis crucial for a definitive diagnosis. nih.gov

| Mutation | Effect on Enzyme | Metabolic Perturbations | Clinical Phenotype |

|---|---|---|---|

| c.1201G>T/p.E401* | Truncated, non-functional protein. frontiersin.org | Impaired ketogenesis. wikipedia.orgfrontiersin.org | Mitochondrial HMG-CoA synthase deficiency, potentially severe clinical course. frontiersin.org |

| Various missense mutations (e.g., p.G219E, p.M235T) | Reduced enzyme activity. nih.gov | Hypoketotic hypoglycemia, metabolic acidosis, elevated free fatty acids. frontiersin.orgnih.gov | Hepatomegaly, lethargy, vomiting, potential for encephalopathy. frontiersin.orgnih.gov |

| Novel variants (e.g., c.407A>T/p.D136V) | Presumed reduction in enzyme function. researchgate.net | Disruption of ketone body synthesis. researchgate.net | Asymptomatic unless triggered by fasting or illness. researchgate.net |

Post-Translational Modification and Enzyme Activity Modulation

The activity of enzymes involved in 3-hydroxy-3-methylglutarate metabolism is not solely dependent on gene expression but is also finely tuned through post-translational modifications and allosteric regulation. These mechanisms allow for rapid adjustments to metabolic flux in response to cellular needs.

The activity of HMG-CoA synthase is influenced by various factors. For instance, in keratinocytes, insulin and epidermal growth factor have been shown to increase the steady-state levels of HMG-CoA synthase mRNA and the activity of its promoter. nih.gov The catalytic mechanism of HMG-CoA synthase involves a critical cysteine residue that forms an acetyl-enzyme thioester intermediate. wikipedia.org

For HMG-CoA lyase, research suggests that a thiol/disulfide exchange mechanism may play a role in regulating its activity in vitro. nih.gov This indicates that the redox state of the cell could influence the rate of HMG-CoA cleavage. Furthermore, proteomics studies have identified that lysine (B10760008) 48, a residue crucial for substrate binding, is a site of post-translational acetylation. nih.gov This modification could potentially modulate enzyme activity in response to the metabolic state of the cell. The enzyme's function is also dependent on a divalent metal ion, likely Mg2+, as a cofactor. wikipedia.org The intricate interplay of these regulatory mechanisms ensures that the production and utilization of 3-hydroxy-3-methylglutarate and its related metabolites are tightly controlled to maintain cellular energy balance.

Phosphorylation-Dependent Regulation of Enzyme Activity

The catalytic activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a key enzyme in the metabolic pathway of 3-hydroxy-3-methylglutarate, is subject to rapid, short-term regulation through a phosphorylation-dephosphorylation cycle. pnas.orgnih.gov This covalent modification allows for swift adaptation to the cell's energy status and hormonal signals. nih.govyoutube.com

The primary kinase responsible for the inhibitory phosphorylation of HMG-CoA reductase is AMP-activated protein kinase (AMPK). wikipedia.orgnih.gov When cellular AMP levels rise, indicating a low energy state, AMPK is activated. youtube.com Activated AMPK then phosphorylates HMG-CoA reductase, leading to its inactivation. wikipedia.orgnih.gov This mechanism ensures that the energetically expensive process of cholesterol synthesis is halted when cellular energy is scarce. youtube.comproteopedia.org

Research has identified the specific site of this regulatory phosphorylation. In the human enzyme, AMPK phosphorylates a single serine residue, Serine 872, which is located near the C-terminus of the protein. nih.govnih.govresearchgate.net Phosphorylation at this site likely induces a conformational change that reduces the enzyme's affinity for its substrate, HMG-CoA, or its cosubstrate, NADPH, thereby decreasing its catalytic activity. nih.govproteopedia.org

Table 1: Key Regulators of HMG-CoA Reductase Phosphorylation

| Regulator | Type | Effect on Phosphorylation | Effect on Enzyme Activity |

| AMP-activated protein kinase (AMPK) | Kinase | Increases | Inactivates |

| Insulin | Hormone | Decreases (via phosphatases) | Activates |

| Glucagon | Hormone | Increases (via kinases) | Inactivates |

| Protein Phosphatases | Enzyme | Decreases | Activates |

Proteasomal Degradation Pathways Affecting Enzyme Levels

In addition to short-term regulation by phosphorylation, the cellular level of HMG-CoA reductase is controlled by a long-term mechanism involving regulated proteasomal degradation. This pathway, known as endoplasmic reticulum-associated degradation (ERAD), is primarily triggered by elevated levels of sterols and non-sterol isoprenoids, the end-products of the mevalonate pathway. bohrium.comannualreviews.org This feedback mechanism ensures that the synthesis of these products is tightly controlled.

The degradation process is initiated by the accumulation of sterols, such as cholesterol, within the membranes of the endoplasmic reticulum (ER). pnas.org This accumulation facilitates the binding of HMG-CoA reductase to a family of ER membrane proteins known as Insigs (insulin-induced genes), specifically Insig-1 and Insig-2. researchgate.netnih.gov

The binding of HMG-CoA reductase to Insigs is the critical sterol-sensing step. bohrium.com Once this complex is formed, it recruits a membrane-associated E3 ubiquitin ligase. nih.govwsu.edu Research has identified two key ubiquitin ligases involved in this process: gp78 and Trc8. nih.govnih.gov Insig-1 primarily recruits gp78, while both Insig-1 and Insig-2 can bind to Trc8. nih.govpnas.org

These E3 ligases then catalyze the attachment of ubiquitin molecules to specific lysine residues on the cytosolic domain of HMG-CoA reductase. pnas.org This polyubiquitination serves as a signal for the enzyme to be extracted from the ER membrane by the AAA-ATPase p97/VCP complex. pnas.orgdntb.gov.ua Once dislocated into the cytosol, the ubiquitinated reductase is recognized and degraded by the 26S proteasome. bohrium.comwsu.edu

This regulated degradation dramatically alters the half-life of the HMG-CoA reductase protein. In sterol-depleted cells, the enzyme is relatively stable with a half-life of approximately 12 hours. researchgate.netnih.gov However, in the presence of high sterol levels, its degradation is accelerated, and the half-life is reduced to less than one hour. researchgate.netnih.gov This rapid turnover allows for a significant and sustained downregulation of the cholesterol synthesis pathway in response to product accumulation.

Table 2: Key Proteins in the Proteasomal Degradation of HMG-CoA Reductase

| Protein | Role | Trigger for Interaction |

| HMG-CoA Reductase | Target enzyme for degradation | High sterol levels |

| Insig-1 / Insig-2 | Sterol-sensing adaptor proteins | High sterol levels |

| gp78 | E3 Ubiquitin Ligase | Binds to Insig-1 |

| Trc8 | E3 Ubiquitin Ligase | Binds to Insig-1 and Insig-2 |

| p97/VCP | AAA-ATPase | Recognizes ubiquitinated reductase |

| 26S Proteasome | Proteolytic complex | Degrades ubiquitinated reductase |

Physiological and Pathophysiological Implications of 3 Hydroxy 3 Methylglutarate Dysregulation

Biochemical Pathomechanisms of 3-Hydroxy-3-methylglutaric Aciduria

3-Hydroxy-3-methylglutaric aciduria is an autosomal recessive disorder stemming from mutations in the HMGCL gene. nih.govnih.gov This genetic defect impairs the final step of leucine (B10760876) catabolism and the synthesis of ketone bodies, which are crucial alternative energy sources for the brain and other tissues during periods of fasting or metabolic stress. rarediseases.orgrevvity.com The clinical presentation typically occurs within the first year of life and is characterized by episodes of metabolic decompensation triggered by fasting or infections. rarediseases.orgnih.gov Symptoms include vomiting, lethargy, hypotonia, and in severe cases, seizures and coma. nih.govmdpi.com

Accumulation of Organic Acids and Mitochondrial Toxicity

The deficiency of HMG-CoA lyase leads to the accumulation of its substrate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), within the mitochondria. rupahealth.com This primary accumulation drives the formation and subsequent buildup of various organic acids in bodily fluids and tissues. nih.govmdpi.com The primary metabolite that accumulates is 3-hydroxy-3-methylglutaric acid (HMG). mdpi.com Other organic acids that are also found at elevated, though lower, levels include 3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid. mdpi.comrupahealth.com

The buildup of these organic acids, particularly HMG, has several detrimental effects:

Metabolic Acidosis: The increased concentration of these acidic compounds in the blood lowers its pH, leading to metabolic acidosis, a hallmark of the disease. rupahealth.comnih.gov

Mitochondrial Dysfunction: The accumulation of HMG and other organic acids within the mitochondria can be toxic. rupahealth.com Research in rat models has shown that HMG can impair the function of the mitochondrial respiratory chain, specifically complexes II-III and IV in the cerebral cortex and complex IV in the striatum. mdpi.com This disruption of the electron transport chain hinders ATP production, the cell's primary energy currency.

Impact on Ketone Body Formation and Glucose Homeostasis

A critical consequence of HMG-CoA lyase deficiency is the impaired ability to produce ketone bodies. nih.govbabysfirsttest.org Ketone bodies, namely acetoacetate (B1235776) and β-hydroxybutyrate, are synthesized in the liver from fatty acids and certain amino acids, including leucine. They serve as a vital energy source for the brain, heart, and skeletal muscles, especially during periods of low glucose availability, such as fasting. revvity.com

The inability to perform ketogenesis has two major repercussions:

Hypoketotic Hypoglycemia: During fasting or illness, when glucose levels naturally decline, the body is unable to compensate by producing ketone bodies for energy. orpha.net This leads to a dangerous drop in blood sugar levels (hypoglycemia) without the expected rise in ketones (hypoketosis), a key diagnostic feature of HMG aciduria. nih.govorpha.net The brain is particularly vulnerable to this energy deficit.

Dependence on Glucose: The lack of an alternative fuel source makes the body entirely dependent on glucose for energy. This places immense strain on glucose homeostasis, and any interruption in glucose supply can trigger a severe metabolic crisis.

Effects on Brain Bioenergetics and Redox Homeostasis in Animal Models

The neurological manifestations of 3-hydroxy-3-methylglutaric aciduria are a major cause of morbidity and mortality. mdpi.com Research using neonatal Wistar rats has provided significant insights into the specific effects of HMG on the brain.

Intracerebroventricular administration of HMG in these animal models has been shown to:

Disrupt Brain Bioenergetics: HMG administration leads to a decrease in the activity of key enzymes involved in energy metabolism. In the cerebral cortex, the activities of succinate (B1194679) dehydrogenase and respiratory chain complexes II-III and IV were diminished. mdpi.com In the striatum, citrate (B86180) synthase, succinate dehydrogenase, and complex IV activities were reduced. mdpi.com These findings indicate a significant impairment of the citric acid cycle and oxidative phosphorylation, the primary pathways for ATP production in the brain. mdpi.com

Impair Redox Homeostasis: HMG was found to induce oxidative stress in the brain. mdpi.comnih.gov In the cerebral cortex, it decreased the activity of glutathione (B108866) reductase while increasing catalase activity. mdpi.com In the striatum, a more widespread negative impact was observed, with reductions in the activities of superoxide (B77818) dismutase, glutathione peroxidase, catalase, glutathione reductase, glutathione S-transferase, and glucose-6-phosphate dehydrogenase. mdpi.com This disruption of the antioxidant defense system leaves the brain vulnerable to damage from reactive oxygen species.

Alter Mitochondrial Dynamics: The study also revealed that HMG increased the levels of DRP1 in the cerebral cortex, a protein associated with mitochondrial fission. mdpi.com This suggests that the accumulation of HMG can lead to fragmentation of the mitochondrial network, a process often linked to mitochondrial dysfunction and cellular stress.

These biochemical derangements likely contribute to the neurological symptoms observed in patients, including developmental delay, seizures, and cerebral atrophy. mdpi.comorpha.net

Role in Energy Metabolism and Cellular Homeostasis

Beyond the context of its dysregulation in HMG aciduria, the metabolic pathway involving 3-hydroxy-3-methylglutarate plays a fundamental role in normal cellular energy metabolism and homeostasis.

Contributions to Isoprenoid and Sterol Pools

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), the precursor to 3-hydroxy-3-methylglutarate in the leucine degradation pathway, is also a central molecule in the mevalonate (B85504) pathway. cabidigitallibrary.org This pathway is responsible for the synthesis of isoprenoids, a vast and diverse class of organic molecules with numerous critical functions. cabidigitallibrary.org

The key enzyme in this pathway is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate. nih.govnih.gov This is a rate-limiting step in the synthesis of:

Cholesterol: A vital component of cell membranes, a precursor to steroid hormones, bile acids, and vitamin D. wikipedia.orgmdpi.com

Isoprenoids: This category includes a wide range of molecules such as dolichol (involved in glycoprotein (B1211001) synthesis), ubiquinone (coenzyme Q10, a component of the electron transport chain), and the farnesyl and geranylgeranyl groups used for the post-translational modification of proteins. cabidigitallibrary.org

Therefore, the HMG-CoA pool is a critical branch point, channeling carbon atoms from acetyl-CoA into either ketogenesis and leucine metabolism or the synthesis of essential isoprenoids and sterols. cabidigitallibrary.orgwikipedia.org

Interaction with Fatty Acid Oxidation and Glycolysis

The metabolism of 3-hydroxy-3-methylglutarate is intricately linked with fatty acid oxidation and glycolysis, primarily through the central metabolic intermediate, acetyl-CoA. wikipedia.org

Fatty Acid Oxidation: During periods of fasting, fatty acids are broken down in the mitochondria through beta-oxidation to produce acetyl-CoA. wikipedia.org This acetyl-CoA can then enter the citric acid cycle for ATP production or be used for ketogenesis, a pathway that proceeds via HMG-CoA. revvity.com In HMG aciduria, the block in ketogenesis can lead to an accumulation of acetyl-CoA and other intermediates of fatty acid oxidation, potentially contributing to mitochondrial dysfunction. rupahealth.comnih.gov

Glycolysis: Glycolysis, the breakdown of glucose, also produces pyruvate, which is then converted to acetyl-CoA. wikipedia.org This acetyl-CoA can then enter the same downstream pathways as that derived from fatty acid oxidation. The interplay between these pathways is crucial for maintaining energy homeostasis. In conditions of impaired ketogenesis, the reliance on glycolysis for energy is significantly increased. nih.gov

The accumulation of organic acids in HMG aciduria, such as 3-methylglutaric acid, can also secondarily inhibit enzymes involved in fatty acid oxidation, further disrupting energy metabolism. rupahealth.com

Data Tables

Table 1: Key Enzymes and Metabolites in 3-Hydroxy-3-methylglutarate Metabolism and Related Pathways

| Compound/Enzyme | Role/Significance | Associated Condition(s) |

| 3-Hydroxy-3-methylglutarate (HMG) | An organic acid that accumulates in HMG aciduria. mdpi.com | 3-Hydroxy-3-methylglutaric aciduria rarediseases.org |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | A key intermediate in leucine metabolism and the mevalonate pathway. revvity.comcabidigitallibrary.org | 3-Hydroxy-3-methylglutaric aciduria rarediseases.org |

| 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCL) | A mitochondrial enzyme that cleaves HMG-CoA into acetyl-CoA and acetoacetate. rarediseases.orgrevvity.com | Deficiency leads to 3-Hydroxy-3-methylglutaric aciduria. rarediseases.org |

| HMG-CoA reductase | The rate-limiting enzyme in the mevalonate pathway, converting HMG-CoA to mevalonate. nih.govnih.gov | |

| Acetyl-CoA | A central metabolite in energy metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. wikipedia.org | |

| Acetoacetate | A ketone body produced from the breakdown of HMG-CoA. revvity.com | Levels are deficient in HMG aciduria. orpha.net |

| Leucine | An essential amino acid whose catabolism produces HMG-CoA. nih.gov | |

| Isoprenoids | A large class of molecules synthesized via the mevalonate pathway, including cholesterol and coenzyme Q10. cabidigitallibrary.org |

Table 2: Effects of HMG Accumulation on Brain Enzymes in Animal Models mdpi.com

| Brain Region | Enzyme | Effect of HMG |

| Cerebral Cortex | Succinate Dehydrogenase | Decreased activity |

| Respiratory Chain Complexes II-III | Decreased activity | |

| Respiratory Chain Complex IV | Decreased activity | |

| Glutathione Reductase | Decreased activity | |

| Catalase | Increased activity | |

| Striatum | Citrate Synthase | Decreased activity |

| Succinate Dehydrogenase | Decreased activity | |

| Respiratory Chain Complex IV | Decreased activity | |

| Superoxide Dismutase | Decreased activity | |

| Glutathione Peroxidase | Decreased activity | |

| Catalase | Decreased activity | |

| Glutathione Reductase | Decreased activity | |

| Glutathione S-transferase | Decreased activity | |

| Glucose-6-phosphate Dehydrogenase | Decreased activity |

Advanced Methodologies for Research on 3 Hydroxy 3 Methylglutarate and Its Metabolites

Spectrometric Approaches for Qualitative and Quantitative Analysis

Spectrometry, particularly when coupled with chromatographic separation, forms the cornerstone of modern analysis for HMG and its metabolites. These techniques offer high sensitivity and specificity, allowing for the detection and measurement of these compounds even at low concentrations in complex biological matrices like urine and plasma. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of urinary organic acids, including HMG. annlabmed.orgmetbio.netnih.gov This method separates volatile compounds based on their boiling points and affinities for a stationary phase within a capillary column. metbio.net As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint for identification. metbio.net

For the analysis of non-volatile compounds like organic acids, a crucial step of derivatization is required to make them volatile and thermally stable for GC analysis. metbio.netgcms.cz A common approach is trimethylsilylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.govgcms.cztcichemicals.com This process reduces the polarity and increases the volatility of the analytes. gcms.cz In the case of 3-hydroxy-3-methylglutaric acid, trimethylsilylation can result in the formation of multiple derivatives, such as a tri-trimethylsilyl and a di-trimethylsilyl derivative, which appear as distinct peaks on the chromatogram. nih.gov

Quantitative analysis by GC-MS is achievable and important for monitoring patients. nih.govannlabmed.org This typically involves the use of internal standards, which are compounds added to the sample in a known amount to correct for variations in sample preparation and instrument response. metbio.net Stable isotope-labeled internal standards are often preferred for their similarity to the analyte of interest. metbio.netelsevierpure.com By creating calibration curves with standard solutions of the target organic acids, their concentrations in patient samples can be accurately determined. nih.govannlabmed.org The precision of these quantitative methods is generally acceptable for clinical applications, with inter-assay imprecisions for clinically significant organic acids often below 20%. annlabmed.org

Key Aspects of GC-MS Analysis for 3-Hydroxy-3-methylglutarate

| Parameter | Description | Common Practice |

|---|---|---|

| Sample Type | Biological fluid where organic acids are measured. | Urine is most common. annlabmed.orgnih.gov |

| Sample Preparation | Steps taken to isolate and prepare organic acids for analysis. | Liquid-liquid extraction (e.g., with ethyl acetate) followed by derivatization. nih.govannlabmed.orgmdpi.com |

| Derivatization | Chemical modification to increase volatility for GC. | Trimethylsilylation (e.g., using BSTFA with TMCS). nih.govgcms.czoup.com |

| GC Column | The stationary phase used to separate the compounds. | Capillary columns like DB-5MS are frequently used. oup.com |

| MS Detection | Method of detecting and identifying the separated compounds. | Full scan mode for qualitative profiling and selected ion monitoring (SIM) for quantitation. metbio.netnih.gov |

| Quantitation | Method for determining the concentration of the analyte. | Use of internal standards (e.g., tropic acid, stable isotopes) and calibration curves. nih.govmetbio.net |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a valuable alternative and complementary technique to GC-MS for the analysis of organic acids. nih.govmtc-usa.com It is particularly advantageous as it often does not require the derivatization step needed for GC-MS, simplifying sample preparation. nih.govresearchgate.net In LC-MS, compounds are separated in a liquid phase before being introduced into the mass spectrometer. mdpi.com

Modern LC-MS/MS (tandem mass spectrometry) methods offer high sensitivity and specificity, allowing for the rapid and efficient diagnosis of various inherited metabolic disorders, including organic acidurias. nih.govnih.gov These methods can simultaneously analyze a wide range of compounds, including organic acids, acylglycines, and acylcarnitines, from a single urine sample. nih.govresearchgate.net Sample preparation can be as simple as dilution and the addition of internal standards. nih.govresearchgate.net

For quantitative analysis, LC-MS methods demonstrate good linearity and accuracy. nih.govnih.gov For instance, a validated LC-MS/MS workflow for over 100 analytes showed excellent linearity (r² > 0.98) and inter-day accuracy. nih.gov Challenges in LC-MS analysis of organic acids include their high polarity, which can lead to poor retention on traditional reversed-phase columns. mdpi.com To overcome this, some methods employ derivatization to decrease polarity and improve ionization efficiency. nih.govmdpi.com

Comparison of GC-MS and LC-MS for HMG Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Derivatization | Generally required to make analytes volatile. metbio.netgcms.cz | Often not required, simplifying sample preparation. nih.govresearchgate.net |

| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput is often possible with simpler sample prep and faster analysis times. mdpi.com |

| Compound Coverage | Well-established for a wide range of volatile or derivatizable organic acids. annlabmed.orgmetbio.net | Can analyze a broad range of polar and non-polar compounds, including those difficult to derivatize. nih.govresearchgate.net |

| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM). nih.gov | Very high sensitivity, particularly with tandem MS (MS/MS). nih.govnih.gov |

Tandem Mass Spectrometry for Metabolomic Profiling

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used extensively in newborn screening and metabolomic profiling for inborn errors of metabolism. nih.govelsevierpure.comnih.gov It is the primary method for analyzing acylcarnitines in biological fluids like plasma and dried blood spots. nih.govelsevierpure.com In conditions like 3-hydroxy-3-methylglutaric aciduria, specific acylcarnitines, such as 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH), accumulate and serve as key diagnostic markers. orpha.net

The analysis of acylcarnitines by MS/MS typically involves flow-injection analysis without prior chromatographic separation, making it a very rapid technique. elsevierpure.com The method often involves derivatization, such as butylation, to improve the ionization of the acylcarnitine species. nih.gov The mass spectrometer is operated in a specific mode, such as precursor ion scanning or multiple reaction monitoring (MRM), to selectively detect the acylcarnitines. nih.govduke.edu For instance, in precursor ion scanning, the instrument scans for all parent ions that produce a common fragment ion characteristic of carnitine. duke.edu

This targeted approach allows for the simultaneous quantification of a panel of acylcarnitines, providing a comprehensive metabolic snapshot that can indicate specific enzyme deficiencies. nih.govduke.edu The interpretation of these acylcarnitine profiles requires recognizing abnormal concentrations of specific analytes or patterns of analytes and understanding their metabolic origins. duke.edu

Radiochemical Assays for Enzyme Activity Determination

Direct measurement of enzyme activity is essential for confirming a diagnosis of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. Radiochemical assays provide a sensitive and reliable method for this purpose. nih.govpsu.edu

These assays utilize a radiolabeled substrate, such as DL-3[glutaryl-3-¹⁴C]hydroxy-3-methylglutaryl-coenzyme A. nih.govpsu.edu The HMG-CoA lyase enzyme present in cell extracts (from fibroblasts or lymphocytes) cleaves this substrate, producing a radiolabeled product, [3-¹⁴C]acetoacetic acid. nih.govpsu.edu To facilitate quantification, this unstable product is often converted to the more stable [3-¹⁴C]-3-hydroxybutyric acid using 3-hydroxybutyrate (B1226725) dehydrogenase. nih.govpsu.edu

The radiolabeled substrate and product are then separated using techniques like thin-layer chromatography. nih.govpsu.edu The amount of radioactivity in the product spot is quantified by liquid scintillation counting, which allows for the calculation of the enzyme's activity. psu.edu A significant reduction in enzyme activity (e.g., to ≤18% of control levels) in patient cells is indicative of the disorder. nih.gov While effective, these methods have been somewhat superseded by less labor-intensive non-radiochemical assays and genetic testing. nih.gov

Genetic and Molecular Biology Techniques

Investigating the genetic basis of 3-hydroxy-3-methylglutaric aciduria provides definitive diagnostic confirmation and enhances the understanding of the disease's molecular mechanisms. Mutations in the HMGCL gene are the underlying cause of the disorder. medlineplus.govrevvity.com

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

Gene expression analysis techniques can be employed to study the levels of HMGCL mRNA in patient tissues, providing insights into how genetic mutations affect gene transcription and subsequent protein production.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) can be used to quantify the amount of HMGCL mRNA in cells. This technique involves converting mRNA into complementary DNA (cDNA) and then amplifying a specific target sequence within the cDNA. The amount of amplified product is measured in real-time, allowing for the determination of the initial mRNA quantity. This can reveal whether a particular mutation leads to reduced mRNA stability or altered transcription rates.

RNA-Sequencing (RNA-Seq) is a more comprehensive approach that allows for the analysis of the entire transcriptome (all RNA molecules) in a sample. In the context of 3-hydroxy-3-methylglutaric aciduria, RNA-Seq could be used to not only quantify HMGCL expression but also to identify potential alternative splicing events caused by mutations and to explore the broader transcriptional consequences of the enzyme deficiency on other metabolic pathways. researchgate.net Studies on HMG-CoA lyase have shown differential expression of the enzyme in various human tissues, with the highest levels typically found in the liver, which is consistent with its role in ketogenesis. nih.govmdpi.com Understanding this tissue-specific expression is crucial for interpreting the pathophysiology of the disease. nih.gov

Site-Directed Mutagenesis for Structure-Function Studies

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific amino acid changes into a protein's sequence. nih.gov This method allows researchers to investigate the roles of individual amino acid residues in the structure and function of enzymes involved in 3-hydroxy-3-methylglutarate metabolism, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase and HMG-CoA reductase. nih.govuam.es By observing the functional consequences of these targeted mutations, scientists can elucidate catalytic mechanisms, substrate binding sites, and residues critical for protein stability. nih.govnih.gov

Studies on human HMG-CoA lyase have utilized site-directed mutagenesis to understand the molecular basis of 3-hydroxy-3-methylglutaric aciduria, a metabolic disorder caused by mutations in the HMGCL gene. uam.eswikipedia.org For instance, kinetic analysis of mutant enzymes has revealed the critical role of specific residues. The mutation of Histidine-233 to either Arginine (H233R) or Alanine (B10760859) (H233A) resulted in a dramatic decrease in catalytic activity by four orders of magnitude, confirming its essential role in catalysis. uam.es Similarly, mutations such as S75R and S201Y were found to completely abolish enzyme activity, while the D204N mutation significantly reduced catalytic efficiency to just 6.6% of the wild-type enzyme. uam.es The R41M mutation also results in a catalytically deficient enzyme. nih.gov These studies, summarized in the table below, pinpoint amino acids that are indispensable for the proper functioning of HMG-CoA lyase.

| Enzyme | Mutation | Organism | Effect on Catalytic Activity | Reference |

| HMG-CoA Lyase | S75R | Human | Complete abolishment of activity | uam.es |

| HMG-CoA Lyase | S201Y | Human | Complete abolishment of activity | uam.es |

| HMG-CoA Lyase | D204N | Human | Reduced to 6.6% of wild-type catalytic efficiency | uam.es |

| HMG-CoA Lyase | H233R | Human | Decrease in activity by 4 orders of magnitude | uam.es |

| HMG-CoA Lyase | H233A | Human | Decrease in activity by 4 orders of magnitude | uam.es |

| HMG-CoA Lyase | R41M | Human | Catalytically deficient | nih.gov |

| HMG-CoA Lyase | K48 | Human | Necessary for substrate binding | wikipedia.org |

| 3-Hydroxyisobutyrate Dehydrogenase | C215A | Rat | Catalytically inactive | nih.gov |

| 3-Hydroxyisobutyrate Dehydrogenase | C215D | Rat | Catalytically inactive | nih.gov |

| 3-Hydroxyisobutyrate Dehydrogenase | C215S | Rat | Lowered Vmax compared to wild-type | nih.gov |

In the context of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, site-directed mutagenesis has been instrumental in dissecting its complex catalytic mechanism. nih.govnih.gov Computational alanine scanning mutagenesis, a method where residues are systematically replaced with alanine, has been used to identify key residues at the dimer interface of the enzyme. researchgate.net This approach identified ten crucial residues (Glu528, Ile531, Met534, Tyr644, Glu665, Asn686, Lys692, Lys735, Met742, and Val863) essential for the formation of the active dimer, highlighting potential new sites for therapeutic intervention beyond the traditional statin-binding active site. researchgate.net

Overexpression and Gene Knockout Models in Research Organisms

The study of 3-hydroxy-3-methylglutarate and its related metabolic pathways heavily relies on the use of genetically modified research organisms. Overexpression and gene knockout models provide invaluable insights into the physiological roles of specific enzymes and the consequences of their altered activity. researchgate.netnih.gov

Overexpression Models: Overexpression studies involve increasing the expression of a target gene to enhance the production of its corresponding enzyme. This approach has been widely used, particularly in plants, to increase the synthesis of valuable secondary metabolites derived from the mevalonate pathway. For example, overexpressing the gene for HMG-CoA reductase 1 (HMGR1) in the medicinal plant Andrographis paniculata led to a 2.6-fold increase in the accumulation of the therapeutic compound andrographolide (B1667393). hu.edu.jo Similar strategies in ginseng adventitious roots resulted in a 1.5- to 2-fold increase in ginsenoside content. hu.edu.jo These studies demonstrate that HMG-CoA reductase is a rate-limiting step and that its upregulation can significantly boost the metabolic flux towards the production of specific isoprenoids. hu.edu.jonih.gov

Gene Knockout and Knockdown Models: Conversely, gene knockout models, where a specific gene is inactivated, are crucial for understanding the essentiality and function of an enzyme. Studies using mouse models have shown that a complete knockout of the HMG-CoA reductase gene (Hmgcr) is embryonically lethal, indicating that the enzyme is vital for early development. nih.gov Heterozygous mice (Hmgcr+/-), with one functional copy of the gene, appear normal, suggesting that a single copy is sufficient for hepatic cholesterol homeostasis under normal conditions. nih.gov

To bypass the embryonic lethality and study the enzyme's role in specific tissues, conditional knockout models have been developed. Skeletal muscle-specific knockout of HMG-CoA reductase in mice results in severe myopathy and rhabdomyolysis, providing a valuable model for studying the mechanisms of statin-induced myopathy. researchgate.net

In addition to complete gene knockouts, RNA interference (RNAi) technology can be used to achieve a temporary and partial "knockdown" of gene expression. nih.gov For instance, using small interfering RNAs (siRNAs) to reduce HMG-CoA reductase expression by up to 70% in mouse and human cells led to a significant increase in the binding and internalization of low-density lipoprotein (LDL) particles. nih.gov This approach has been explored as a potential therapeutic strategy to enhance the efficacy of gene therapy for conditions like familial hypercholesterolemia. nih.gov

| Model Type | Gene/Enzyme Targeted | Organism/System | Key Finding | Reference(s) |

| Overexpression | HMG-CoA Reductase 1 | Andrographis paniculata | 2.6-fold increase in andrographolide accumulation. | hu.edu.jo |

| Overexpression | HMG-CoA Reductase | Ginseng (adventitious roots) | 1.5- to 2-fold increase in ginsenoside content. | hu.edu.jo |

| Overexpression | PgHMGR1 | Arabidopsis | Complemented the dwarf phenotype of the hmgr1-1 null mutant. | nih.gov |

| Gene Knockout | HMG-CoA Reductase | Mouse (complete) | Homozygous knockout is embryonically lethal. | nih.gov |

| Gene Knockout | HMG-CoA Reductase | Mouse (skeletal muscle-specific) | Resulted in severe myopathy and rhabdomyolysis. | researchgate.net |

| Gene Knockdown (RNAi) | HMG-CoA Reductase | Mouse & Human cells | Up to 70% knockdown increased LDL particle binding and internalization. | nih.gov |

Structural Biology Techniques for Enzyme Characterization (e.g., X-ray Crystallography)

Understanding the three-dimensional structure of enzymes at an atomic level is fundamental to deciphering their catalytic mechanisms and interactions with substrates and inhibitors. nih.govbiologiachile.cl X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the principal techniques employed for this purpose. creative-biostructure.commassey.ac.nz

X-ray crystallography has been successfully used to determine the structures of several key enzymes in the metabolic pathway of 3-hydroxy-3-methylglutarate. The crystal structure of human mitochondrial HMG-CoA lyase was determined at a resolution of 2.1 Å. wikipedia.orgrcsb.org This revealed that the enzyme adopts a (βɑ)₈ barrel fold, also known as a TIM barrel, and functions as a dimer. uam.esrcsb.org The structure provided crucial insights into how the substrate accesses the active site, which is located in a cavity at the C-terminal end of the barrel. wikipedia.org Further crystallographic studies of HMG-CoA lyase in complex with the inhibitor 3-hydroxyglutaryl-CoA and of a mutant enzyme (R41M) with the substrate HMG-CoA have provided a more detailed picture of the enzyme-ligand interactions within the active site. nih.gov

Similarly, the structure of HMG-CoA synthase from the bacterium Enterococcus faecalis has been solved by X-ray crystallography, both in its native form and in a complex with its substrate, acetoacetyl-CoA. nih.gov These structures show that the enzyme belongs to the thiolase fold family and reveal how the substrate is covalently bound to an active site cysteine residue, providing a structural basis for its known substrate inhibition. nih.gov

For larger and more complex proteins like the eukaryotic HMG-CoA reductase, which is anchored in the endoplasmic reticulum membrane, structural determination has been more challenging. proteopedia.org While the structure of the soluble catalytic domain has been solved by X-ray crystallography, Cryo-EM has been instrumental in visualizing the full-length enzyme, including its transmembrane domains. nih.govcreative-biostructure.com Cryo-EM studies have elucidated the structure of the complex between HMG-CoA reductase and UBIAD1, revealing the interactions that regulate cholesterol synthesis and enzyme degradation. creative-biostructure.com These high-resolution structures are indispensable for structure-based drug design and for a complete understanding of enzyme function and regulation.

| Enzyme | Technique | Resolution | Key Structural Insights | Reference(s) |

| HMG-CoA Lyase | X-ray Crystallography | 2.1 Å | (βɑ)₈ TIM barrel fold; functions as a dimer; active site in a C-terminal cavity. | wikipedia.orgrcsb.org |

| HMG-CoA Lyase (R41M mutant complexed with HMG-CoA) | X-ray Crystallography | 2.2 Å | Details of substrate binding in a catalytically deficient mutant. | nih.gov |

| HMG-CoA Synthase (from E. faecalis) | X-ray Crystallography | 2.4 Å | Member of the thiolase fold family of enzymes. | nih.gov |

| HMG-CoA Synthase (complexed with Acetoacetyl-CoA) | X-ray Crystallography | 1.9 Å | Shows covalent binding of substrate to active site cysteine. | nih.gov |

| HMG-CoA Reductase (catalytic domain) | X-ray Crystallography | N/A | Reveals active site at the homodimer interface. | nih.gov |

| HMG-CoA Reductase (full-length complex with UBIAD1) | Cryo-Electron Microscopy | N/A | Visualized interactions between transmembrane helices regulating enzyme stability. | creative-biostructure.com |

常见问题

Q. What are the primary metabolic pathways involving 3-hydroxy-3-methylglutarate(1-) in eukaryotic systems, and how can researchers experimentally validate its role in leucine degradation?

- Methodological Answer : 3-Hydroxy-3-methylglutarate(1-) is a key intermediate in leucine catabolism. In mitochondrial pathways, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase catalyzes its conversion to acetyl-CoA and acetoacetate. Defects in this enzyme lead to accumulation of 3-hydroxy-3-methylglutarate(1-), which can be studied using isotopic tracing (e.g., -labeled precursors) to track flux in cell cultures or animal models. Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation) and mitochondrial isolation protocols are critical for validating its metabolic role .

Q. What analytical techniques are recommended for quantifying 3-hydroxy-3-methylglutarate(1-) in biological samples, and what are their detection limits?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification. Use reverse-phase columns with ion-pairing agents (e.g., tributylamine) to improve retention. Electrospray ionization (ESI) in negative mode achieves a detection limit of ~0.1–1.0 µM in plasma. For structural confirmation, cross-reference with NIST Chemistry WebBook data (monoisotopic mass: 162.0528 Da) and validate using synthetic standards .

Q. What synthetic routes are available for producing 3-hydroxy-3-methylglutarate(1-) derivatives, and how can purity be ensured?

- Methodological Answer : Reduction of 3-hydroxy-3-methylglutarate esters (e.g., monomethyl or diethyl derivatives) using lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) yields high-purity products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol removes impurities. Purity validation requires H-NMR (peak integration for hydroxyl protons) and LC-MS to confirm absence of side products .

Advanced Research Questions

Q. How can batch effects in metabolomics datasets involving 3-hydroxy-3-methylglutarate(1-) be statistically corrected, and what validation steps are necessary?

- Methodological Answer : Batch effects in LC-MS data, as shown in metabolome-wide association studies, can be addressed using the "dbnorm" R package. Parametric ComBat adjusts for signal drift by modeling batch-specific variance while preserving biological variability. Validate corrections by:

- Comparing pre- and post-correction PCA plots for reduced batch clustering.

- Assessing Adjusted values to ensure <10% variability is attributable to batch post-correction.

Example: A study showed >50% variability explained by batch prior to correction; ComBat reduced this to <5% .

Q. What experimental strategies resolve contradictions in mitochondrial accumulation of 3-hydroxy-3-methylglutarate(1-) across studies?

- Methodological Answer : Discrepancies often arise from differences in:

- Enzyme activity assays : Standardize protocols (e.g., pH 8.0, 37°C) and use recombinant HMG-CoA lyase controls.

- Sample handling : Rapid mitochondrial isolation (<10 min) prevents metabolite degradation.

- Model systems : Compare in vitro (isolated mitochondria) vs. in vivo (knockout mice) results.

A meta-analysis of kinetic parameters (, ) across species can clarify interspecies variability .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}13C) be applied to study the dynamics of 3-hydroxy-3-methylglutarate(1-) in cholesterol biosynthesis?

- Methodological Answer : Incubate HepG2 cells or primary hepatocytes with -labeled leucine. Track incorporation into HMG-CoA and downstream cholesterol via:

Q. What computational tools predict the physicochemical properties of 3-hydroxy-3-methylglutarate(1-) for drug design applications?

- Methodological Answer : Utilize QSAR models and molecular docking (e.g., AutoDock Vina) to assess interactions with HMG-CoA reductase. Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations